molecular formula C16H17F3N2OS B2655114 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane CAS No. 2094524-26-0

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane

Cat. No.: B2655114
CAS No.: 2094524-26-0
M. Wt: 342.38
InChI Key: IMXPZRANYQZXDT-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with a propynyl group and a trifluoromethylsulfanyl benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Attachment of the Trifluoromethylsulfanyl Benzoyl Group: This step involves the acylation of the diazepane ring with 3-(trifluoromethylthio)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The diazepane ring can be reduced to form piperazine derivatives.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperazine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s electrophilicity, allowing it to interact with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,4-diazepane: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzyl}-1,4-diazepane: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness

1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane is unique due to the presence of both the propynyl and trifluoromethylsulfanyl benzoyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-prop-2-ynyl-1,4-diazepan-1-yl)-[3-(trifluoromethylsulfanyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-2-7-20-8-4-9-21(11-10-20)15(22)13-5-3-6-14(12-13)23-16(17,18)19/h1,3,5-6,12H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPZRANYQZXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)C2=CC(=CC=C2)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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